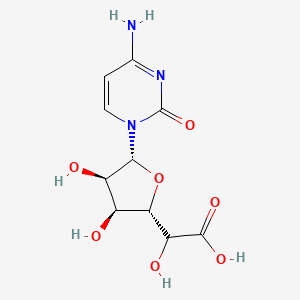

Cytidine-5'-carboxylic acid

Description

Contextualization as a Modified Nucleoside Analog

Cytidine-5'-carboxylic acid is classified as a modified nucleoside analog. A nucleoside consists of a nucleobase—in this case, cytosine—linked to a sugar, which is ribose in RNA or deoxyribose in DNA. The defining feature of this compound is the presence of a carboxyl group (-COOH) at the C5 position of the cytosine base. wikipedia.org This modification distinguishes it structurally and chemically from the standard nucleoside, cytidine (B196190), and its more commonly known methylated counterpart, 5-methylcytidine (B43896).

The introduction of the electron-withdrawing carboxyl group significantly alters the chemical properties of the cytosine ring. wikipedia.org At physiological pH, the carboxyl group is typically ionized, carrying a negative charge (-COO⁻). wikipedia.org This modification impacts the base's hydrogen bonding capabilities and can reduce the stability of the DNA double helix when incorporated. wikipedia.orgnih.gov In the context of DNA, this modified nucleoside is referred to as 5-carboxyl-2'-deoxycytidine (B13858545), and its corresponding base is 5-carboxylcytosine (5caC). wikipedia.orgtrilinkbiotech.com

Below is a table summarizing the key properties of this compound's corresponding base, 5-carboxylcytosine.

| Property | Value |

| IUPAC Name | 4-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid |

| Abbreviation | 5caC |

| Chemical Formula | C₅H₅N₃O₃ |

| Molar Mass | 155.113 g·mol⁻¹ |

| Key Feature | Carboxyl group at C5 position of cytosine |

| pKa (carboxyl group) | ~2.1 |

| pKa (N3 position) | ~4.2 |

Historical Trajectory of Research on Carboxylated Cytosine Derivatives

The investigation into carboxylated cytosine derivatives gained substantial momentum with a landmark discovery in 2011. Researchers demonstrated that the Ten-Eleven Translocation (TET) family of enzymes could iteratively oxidize 5-methylcytosine (B146107) (5mC), a key epigenetic mark. nih.govepigenie.comnih.gov This process was found to generate 5-hydroxymethylcytosine (B124674) (5hmC), followed by 5-formylcytosine (B1664653) (5fC), and ultimately 5-carboxylcytosine (5caC). nih.govepigenie.comdiagenode.com Subsequent studies confirmed the existence of 5caC as an endogenous modification in the genomic DNA of mouse embryonic stem cells and various organs, solidifying its biological relevance. nih.gov

Prior to its biological discovery, synthetic work on related compounds had been performed. For instance, 5-carboxycytosine was synthesized as early as 2007 to study its effect on the stability of DNA duplexes and triplexes. However, the revelation that 5caC is a natural intermediate in a fundamental biological pathway—active DNA demethylation—catalyzed a surge in research interest. nih.gov This discovery reshaped the understanding of how epigenetic marks are dynamically regulated. diagenode.comoup.com

Current Academic Significance in Nucleic Acid Chemistry and Epigenetics

The academic significance of this compound, primarily through its in vivo form as 5-carboxylcytosine (5caC), is profound, particularly in the field of epigenetics. It is now recognized as a key intermediate in the active DNA demethylation pathway. wikipedia.orgnih.gov This process is crucial for erasing DNA methylation marks, which is essential for epigenetic reprogramming during embryonic development and in maintaining cellular identity. epigenie.comoup.comnih.gov

The established pathway involves the recognition and excision of 5caC by an enzyme called Thymine-DNA Glycosylase (TDG). nih.govacs.orgebi.ac.uk This is followed by the base excision repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine. nih.govebi.ac.ukoatext.com

| Enzyme Family | Specific Enzyme(s) | Role in Relation to 5-carboxylcytosine (5caC) |

| Ten-Eleven Translocation (TET) Dioxygenases | TET1, TET2, TET3 | Catalyze the oxidation of 5-methylcytosine (5mC) and its derivatives, leading to the formation of 5caC. nih.govnih.gov |

| DNA Glycosylases | Thymine-DNA Glycosylase (TDG) | Recognizes and excises 5caC from the DNA backbone, initiating base excision repair. nih.govacs.orgebi.ac.uk |

| Base Excision Repair (BER) Machinery | Various | Completes the repair process by inserting an unmodified cytosine at the abasic site left by TDG. nih.govoatext.com |

Beyond its role as a transient intermediate, emerging research suggests that 5caC may have its own functional significance as an epigenetic mark. wikipedia.orgepigenie.com Studies have shown that the presence of 5caC in a DNA sequence can influence the activity of RNA polymerase II, leading to increased pausing and reduced fidelity during transcription. wikipedia.orgepigenie.com Furthermore, there is ongoing investigation into "reader" proteins that may specifically recognize and bind to 5caC, suggesting it could play a more direct role in regulating gene expression. epigenie.comfrontiersin.orgtandfonline.com The transient accumulation of 5caC has been observed during the lineage specification of neural stem cells and hepatic differentiation, indicating its involvement in the dynamic rearrangement of methylation patterns during cell differentiation. nih.govtandfonline.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O7 |

|---|---|

Molecular Weight |

287.23 g/mol |

IUPAC Name |

2-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-5(15)4(14)7(20-8)6(16)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5+,6?,7-,8+/m0/s1 |

InChI Key |

QINDKUMFRLEJDU-ZHVANOIBSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C(=O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)C(C(=O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cytidine 5 Carboxylic Acid and Its Analogs

Chemical Synthesis Protocols for Targeted Modifications

Chemical synthesis provides a robust platform for the precise modification of the cytidine (B196190) scaffold, enabling the introduction of a carboxylic acid moiety at either the ribose sugar or the cytosine base. These targeted modifications are crucial for developing novel analogs with tailored properties.

Regioselective Functionalization at the 5'-Position of the Cytidine Ribose

The introduction of a carboxylic acid group at the 5'-position of the cytidine ribose moiety is a key transformation for producing cytidine-5'-carboxylic acid. This is typically achieved through the regioselective oxidation of the primary 5'-hydroxyl group of a protected cytidine derivative. A common strategy involves the use of 2',3'-isopropylidene-protected cytidine as a starting material. This protection scheme ensures that only the 5'-hydroxyl group is available for oxidation.

The oxidation of 2',3'-isopropylidene cytidine to its corresponding carboxylic acid derivative can be accomplished using reagents such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) in the presence of a co-oxidant like (diacetoxyiodo)benzene (B116549) (BAIB). This method allows for the efficient and selective conversion of the primary alcohol to a carboxylic acid under mild conditions. The resulting 2',3'-isopropylidene-cytidine-5'-carboxylic acid can then be deprotected to yield the final product.

| Starting Material | Oxidizing Agent | Co-oxidant | Product |

| 2',3'-Isopropylidene cytidine | TEMPO | BAIB | 2',3'-Isopropylidene-cytidine-5'-carboxylic acid |

Strategies for Carboxylation of the Cytosine Moiety at the C5 Position

Direct chemical carboxylation at the C5 position of the cytosine ring presents a significant synthetic challenge. However, the synthesis of 5-carboxycytosine derivatives has been achieved through multi-step processes. One approach involves the functionalization of a pre-existing group at the C5 position. For instance, starting with a 5-halocytidine derivative, such as 5-iodocytidine (B14750), a carboxyl group can be introduced via palladium-catalyzed carbonylation reactions. These reactions typically employ carbon monoxide as the carbonyl source and a suitable palladium catalyst to facilitate the C-C bond formation.

Another strategy involves the chemical modification of 5-hydroxymethylcytosine (B124674) (5hmC), which can be synthesized or obtained from natural sources. The hydroxyl group of 5hmC can be oxidized to a carboxylic acid using strong oxidizing agents. However, careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the nucleoside.

Recent advancements in photoredox catalysis have also shown promise for the modification of 5-carboxycytosine itself, suggesting potential avenues for the synthesis of its derivatives under mild conditions. nih.gov

Palladium-Catalyzed Carboxyamidation for Derivative Generation

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of this compound analogs, particularly for the generation of carboxamide derivatives. chemicalbook.com A key methodology involves the palladium(0)-catalyzed carboxyamidation of unprotected 5-iodocytidine. chemicalbook.com This reaction provides a direct and efficient route to a variety of 5-(N-substituted-carboxamide)-cytidine derivatives. chemicalbook.com

The reaction typically utilizes a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of carbon monoxide and an amine. This one-pot procedure allows for the in situ formation of the carboxamide functionality at the C5 position of the cytosine ring. The mild reaction conditions are a significant advantage, as they are compatible with the unprotected nucleoside, thus avoiding additional protection and deprotection steps. chemicalbook.comchinesechemsoc.org This method has been successfully applied to synthesize a range of 5-carboxamide-modified cytidine and 2'-deoxycytidine (B1670253) analogs. chemicalbook.com

| Starting Material | Catalyst | Reagents | Product |

| 5-Iodo-2'-deoxycytidine (B1674142) | Pd(PPh3)4 | CO, Amine | 5-(N-substituted-carboxamide)-2'-deoxycytidine |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods offer an attractive alternative to traditional chemical synthesis, often providing higher selectivity and milder reaction conditions. The use of enzymes and whole-cell systems for the production of nucleoside analogs is a rapidly growing field.

Utilization of Enzyme Cascade Systems for Nucleoside Derivative Production

Enzyme cascade systems, which involve multiple enzymatic reactions in a single pot, are being increasingly employed for the efficient synthesis of nucleoside derivatives. nih.gov These one-pot multi-enzyme reactions can convert simple precursors into complex nucleosides with high efficiency and atom economy. acs.orgresearchgate.net

For the production of cytidine derivatives, a cascade might involve a series of kinases to phosphorylate the nucleoside, followed by other enzymes to introduce desired modifications. For example, a nucleoside kinase can first convert cytidine to cytidine monophosphate (CMP). Subsequent enzymatic steps can then modify the sugar or base moiety. The modular nature of these cascade systems allows for the combination of different enzymes to produce a wide array of analogs. acs.orgresearchgate.net The implementation of ATP regeneration systems within these cascades can further enhance product yields by ensuring a continuous supply of the necessary phosphate (B84403) donor. acs.orgresearchgate.net

| Enzyme Class | Function in Cascade | Example |

| Nucleoside Kinase | Phosphorylation of the nucleoside | Deoxycytidine kinase |

| Nucleoside Monophosphate Kinase | Conversion of NMP to NDP | UMP-CMP kinase |

| Nucleoside Diphosphate (B83284) Kinase | Conversion of NDP to NTP | Nucleoside diphosphate kinase |

| Pyruvate (B1213749) Kinase | ATP regeneration | Pyruvate kinase |

Applications of Immobilized Enzyme Technologies in Nucleoside Synthesis

Immobilization of enzymes on solid supports offers several advantages for the synthesis of nucleoside analogs, including enhanced enzyme stability, easier product separation, and the potential for continuous flow processes. google.com Various immobilization techniques, such as covalent attachment, entrapment, and adsorption, have been successfully applied to enzymes involved in nucleoside synthesis. google.com

Immobilized nucleoside phosphorylases, for instance, can be used in packed-bed reactors for the continuous production of modified nucleosides through transglycosylation reactions. This approach allows for high productivity and simplified downstream processing. Similarly, immobilized kinases can be employed for the efficient phosphorylation of nucleosides. The use of whole-cell biocatalysts, where the enzymes are retained within the microbial cells, is another effective immobilization strategy that protects the enzymes and simplifies the process. google.com These technologies are paving the way for more sustainable and cost-effective manufacturing of nucleoside derivatives. google.com

Chemoenzymatic Routes for Cytidine-5'-monophospho-N-acetylneuraminic Acid (CMP-NeuAc) Synthesis as a Model

Chemoenzymatic strategies provide an efficient and highly specific means for the synthesis of complex molecules like Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-NeuAc). These methods combine the precision of enzymatic catalysis with chemical synthesis steps to achieve high yields and purity. A common approach involves a one-pot, two-enzyme system that mimics the natural biosynthetic pathway. nih.gov

In this system, N-acetylneuraminic acid (NeuAc) is first synthesized from N-acetylmannosamine (ManNAc) or its analogs and pyruvate, a reaction catalyzed by N-acetylneuraminic acid aldolase (B8822740) (NeuAc aldolase). Subsequently, CMP-NeuAc synthetase catalyzes the condensation of the newly formed NeuAc with cytidine triphosphate (CTP) to produce the target CMP-NeuAc. nih.govmdpi.com The efficiency of this process can be enhanced by using recombinant enzymes, often from microbial sources such as Neisseria meningitidis, Streptococcus agalactiae, and Escherichia coli. nih.gov The synthetase from N. meningitidis has demonstrated high expression levels, broad substrate specificity, and high catalytic efficiency, making it particularly useful for producing CMP-NeuAc and its derivatives. nih.gov

A significant challenge in these syntheses is the cost and availability of CTP. To address this, methods for the in situ generation of CTP from the more affordable cytidine 5'-monophosphate (CMP) have been developed. This involves a multi-enzyme system that includes adenylate kinase and pyruvate kinase to phosphorylate CMP to CTP, using phosphoenolpypyruvate (PEP) as the phosphate donor. harvard.edu An efficient enzymatic production of CMP-NeuAc has been established using inexpensive starting materials like N-acetylglucosamine (GlcNAc) and CMP. nih.gov This process utilizes recombinant E. coli cells co-expressing GlcNAc 6-phosphate 2-epimerase and NeuAc synthetase, coupled with yeast cells to facilitate the conversion of CMP to CTP and provide a sufficient supply of PEP. nih.gov

These chemoenzymatic routes offer several advantages over purely chemical methods, including milder reaction conditions, higher yields, and the avoidance of toxic organic solvents. mdpi.com The specificity of the enzymes also eliminates the need for extensive protecting group chemistry.

Table 1: Comparison of Microbial CMP-sialic Acid Synthetases in a One-Pot, Two-Enzyme System

| Enzyme Source | Expression Level | Substrate Flexibility | Catalytic Efficiency |

|---|---|---|---|

| Neisseria meningitidis group B | High | High | High |

| Streptococcus agalactiae serotype V | Moderate | Moderate | Moderate |

| Escherichia coli K1 | Low | Low | Low |

Electrochemical Oxidation Methods for Nucleoside 5'-Carboxylic Acid Derivatives

Electrochemical methods present a greener and more efficient alternative to traditional chemical oxidation for the synthesis of nucleoside 5'-carboxylic acids. citedrive.comresearchgate.net Conventional methods often rely on stoichiometric or even super-stoichiometric amounts of heavy metal oxidants, which are hazardous and generate significant chemical waste. researchgate.net

A recently developed aminoxyl-mediated electrochemical method provides a practical route to oxidize the primary 5'-hydroxyl group of nucleosides to a carboxylic acid. citedrive.comresearchgate.net This method employs 4-acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl (ACT) as a catalyst in an undivided electrolysis cell. citedrive.com The optimized conditions involve a water/acetonitrile solvent mixture with tetraethylammonium (B1195904) bicarbonate or monohydrogen phosphate as a base. citedrive.com

The process is initiated by the oxidation of the aminoxyl mediator (ACT) at the anode to form the corresponding oxoammonium ion. This reactive species then selectively oxidizes the 5'-hydroxyl group of the nucleoside to an aldehyde, which is further oxidized to the carboxylic acid. The reduced mediator is continuously regenerated at the anode, allowing it to be used in catalytic amounts.

This electrochemical approach has been successfully applied to a diverse range of nucleoside substrates, demonstrating its tolerance to various functional groups on both the nucleobase and the sugar moiety. citedrive.com Notably, the method has been scaled up for the oxidation of 2'-O-methylcytidine on a 10-gram scale, highlighting its potential for preparative applications. citedrive.comresearchgate.net

Table 2: Key Features of Aminoxyl-Mediated Electrochemical Oxidation

| Parameter | Description |

|---|---|

| Mediator | 4-acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl (ACT) |

| Solvent System | Water/Acetonitrile |

| Base | Tetraethylammonium bicarbonate or monohydrogen phosphate |

| Cell Type | Undivided electrolysis cell |

| Key Advantage | Avoids stoichiometric chemical oxidants, scalable |

Synthesis of Advanced Modified this compound Analogs

Synthesis of N-Substituted Carboxamide Derivatives of Cytidine

The synthesis of N-substituted carboxamide derivatives at the 5-position of cytidine has been a significant area of research, particularly for applications in the development of aptamers. A highly effective and practical method for creating these analogs is the palladium(0)-catalyzed carboxyamidation of unprotected 5-iodocytidine. nih.govnih.gov

This reaction involves treating commercially available 5-iodo-2'-deoxycytidine with a primary amine, carbon monoxide (at or below 1 atmosphere), and a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [(Ph₃P)₄Pd], in a solvent like N,N-dimethylformamide (DMF). nih.gov This method is advantageous as it proceeds under mild conditions and does not require protection of the nucleoside's hydroxyl or amino groups. The resulting 5-(N-substituted-carboxamide)-2'-deoxycytidine derivatives can be readily purified by recrystallization. nih.gov

This palladium-catalyzed approach has been successfully used to synthesize a variety of derivatives, including 5-(N-benzylcarboxamide)-2'-deoxycytidine, 5-(N-1-naphthylmethylcarboxamide)-2'-deoxycytidine, and 5-(N-3-phenylpropylcarboxamide)-2'-deoxycytidine. nih.govnih.gov The methodology has proven to be robust, allowing for multi-gram scale production of these key intermediates, which can then be converted into phosphoramidites or triphosphates for oligonucleotide synthesis. nih.gov

An alternative, though less practical, approach involves the use of an activated ester intermediate, such as N-acetyl-5-(2,2,2-trifluoroethoxycarbonyl)-2'-deoxycytidine. However, this method is hampered by the instability of the N-acetyl protecting group and its precursors. nih.govgoogle.com

Table 3: Palladium-Catalyzed Carboxyamidation of 5-Iodo-2'-deoxycytidine

| Reagents | Conditions | Product Example |

|---|---|---|

| 5-iodo-2'-deoxycytidine | Primary amine (RCH₂NH₂), CO (≤1 atm) | 5-(N-benzylcarboxamide)-2'-deoxycytidine |

| (Ph₃P)₄Pd (2 mol%) | DMF, Room Temperature, 24-48 h |

Preparation of Sugar-Modified this compound Variants (e.g., 2'-deoxy, 2'-O-methyl)

The synthesis of this compound analogs with modifications on the sugar moiety is crucial for enhancing properties such as nuclease resistance in oligonucleotides. The versatile palladium(0)-catalyzed carboxyamidation reaction described for 2'-deoxycytidine can be extended to various sugar-modified 5-iodocytidine precursors. nih.govtandfonline.com

For instance, 5-(N-benzylcarboxamide)-2'-O-methyl-cytidine has been successfully prepared starting from 5-iodo-2'-O-methylcytidine using the same carboxyamidation conditions. nih.govtandfonline.com Similarly, other nuclease-resistant analogs like 5-(N-3-phenylpropylcarboxamide)-2'-deoxy-2'-fluoro-cytidine have been synthesized from the corresponding 2'-fluoro-substituted iodonucleoside. nih.govtandfonline.com

The direct synthesis of 2'-deoxythis compound itself can be achieved through the oxidation of 2'-deoxycytidine. biosynth.comcymitquimica.com While various oxidation methods exist, the electrochemical approach mentioned previously offers a controlled and environmentally friendly option. citedrive.com These sugar-modified 5'-carboxylic acid derivatives and their corresponding carboxamides serve as valuable building blocks for creating modified nucleic acids with tailored biological and pharmacological properties.

Table 4: Examples of Sugar-Modified Cytidine-5'-Carboxamide Analogs

| Starting Material | Synthesized Analog | Key Feature |

|---|---|---|

| 5-iodo-2'-O-methylcytidine | 5-(N-benzylcarboxamide)-2'-O-methyl-cytidine | 2'-O-methyl modification for nuclease resistance |

| 5-iodo-2'-deoxy-2'-fluoro-cytidine | 5-(N-3-phenylpropylcarboxamide)-2'-deoxy-2'-fluoro-cytidine | 2'-fluoro modification for nuclease resistance |

| 2'-deoxycytidine | 2'-deoxythis compound | Core 2'-deoxy sugar with 5'-carboxylic acid |

Sophisticated Analytical Techniques for Cytidine 5 Carboxylic Acid Research

High-Resolution Chromatographic Methodologies

High-resolution chromatography is fundamental in separating Cytidine-5'-carboxylic acid from complex biological matrices, enabling precise downstream analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a gold standard for the sensitive and specific quantification of this compound, often referred to as 5-carboxyl-2'-deoxycytidine (B13858545) (5caC) in the context of DNA. rsc.orgnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Researchers have developed robust LC-MS/MS methods for the quantification of 5caC levels in mammalian tissues. rsc.org A typical workflow involves the isolation of tissue DNA, followed by hydrolysis to break it down into its constituent nucleosides. rsc.org The resulting mixture is then separated using a hydrophilic interaction liquid chromatography (HILIC) column, which is particularly effective for retaining and separating polar compounds like nucleosides. rsc.org The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. rsc.org

The performance of these LC-MS/MS assays is rigorously validated to ensure accuracy and reliability. Key performance metrics are summarized in the table below.

| Parameter | Cytosine (Cyt) | 5-carboxylcytosine (5caC) |

| Linearity Range | 40 to 4000 ng/mL | 1 to 100 ng/mL |

| Correlation Coefficient | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 ng/mL |

| Intra-day Precision (RSD) | < 6% | < 6% |

| Recovery | 93.42% to 96.54% | 93.42% to 96.54% |

| Data sourced from a validated LC-MS/MS method for 5caC quantification in mammalian tissue. rsc.org |

These methods have been successfully applied to determine the distribution of 5caC in different tissues, for instance, revealing higher concentrations in the cerebrum compared to the cerebellum and brainstem in mice. rsc.org The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for elucidating the biological significance of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound and its derivatives from complex mixtures. idtdna.comnih.gov HPLC utilizes a column packed with a stationary phase and a liquid mobile phase to separate components of a mixture based on their differential interactions with the stationary phase. idtdna.com

Different modes of HPLC can be employed depending on the specific research objective. For instance, reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity, while ion-exchange HPLC (IE-HPLC) separates them based on their charge. idtdna.com These techniques are crucial for purifying oligonucleotides containing 5-carboxycytosine for subsequent structural and functional studies. idtdna.com

The choice of HPLC method and conditions, such as the column type, mobile phase composition, and flow rate, is critical for achieving optimal separation. sielc.com For example, a C18 column with a phosphate (B84403) buffer at a specific pH can be used to effectively separate various deoxycytidine analogs, including those structurally related to this compound. researchgate.net

Structural Elucidation via Spectroscopic Techniques

Spectroscopic techniques provide invaluable insights into the precise atomic and molecular structure of this compound, which is essential for understanding its chemical properties and biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of molecules in solution. dur.ac.ukmpg.de It provides detailed information about the chemical environment of individual atoms within a molecule. core.ac.uk In the context of this compound, NMR has been instrumental in characterizing its structure and understanding its impact on the structure and dynamics of DNA. nih.govacs.orgresearchgate.net

Two-dimensional NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC), are particularly useful for elucidating the structural environments of carboxyl groups within complex organic molecules. princeton.edu

Chemical Derivatization Strategies for Enhanced Detection and Analysis

Chemical derivatization involves modifying a target molecule to enhance its detectability or to facilitate its analysis by a particular technique. For this compound, these strategies are primarily employed in the context of sequencing its presence in DNA.

The analysis of 5-carboxylcytosine (5caC) at single-base resolution within a DNA sequence has been a significant challenge due to its low abundance and its chemical properties. researchgate.netnih.gov

Bisulfite-Dependent Approaches:

Conventional bisulfite sequencing, a gold standard for mapping 5-methylcytosine (B146107), cannot distinguish 5caC from unmodified cytosine, as both are read as thymine (B56734) after treatment and PCR amplification. nih.govyoutube.com To overcome this, chemical modification-assisted bisulfite sequencing (CAB-Seq) has been developed. nih.govacs.org This method involves the chemical labeling of the carboxyl group of 5caC using a primary amine and a coupling agent like 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC). nih.govacs.org This modification protects 5caC from deamination during the subsequent bisulfite treatment, allowing it to be read as cytosine, thus enabling its specific detection. nih.govacs.org

Another related technique, oxidative bisulfite sequencing (oxBS-seq), can distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), but it does not directly detect 5caC. nih.gov

Bisulfite-Independent Approaches:

The harsh chemical conditions of bisulfite treatment can lead to DNA degradation. semanticscholar.org This has prompted the development of bisulfite-free methods. One such method is TET-assisted pyridine (B92270) borane (B79455) sequencing (TAPS). semanticscholar.org TAPS involves the enzymatic oxidation of 5-methylcytosine and 5-hydroxymethylcytosine to 5-carboxylcytosine by TET enzymes. semanticscholar.org The 5caC is then chemically reduced to dihydrouracil (B119008) (DHU) using pyridine borane. semanticscholar.org During subsequent PCR, DHU is read as thymine, effectively marking the original locations of 5mC and 5hmC. semanticscholar.org While not a direct measure of endogenous 5caC, this method highlights the chemical reactivity of the carboxyl group that can be exploited for analysis.

Targeted Chemical Oxidation and Photoredox Reactions for Selective Modification and Sequencing of 5-Carboxylcytosine

The selective chemical modification of 5-carboxylcytosine is crucial for its detection and sequencing, allowing it to be distinguished from other cytosine variants. Researchers have developed innovative methods that leverage the unique chemical properties of the carboxyl group at the 5th position of the cytosine ring.

One prominent strategy involves chemical modification-assisted bisulfite sequencing (CAB-Seq). acs.orgnih.govnih.gov This technique utilizes 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) to catalyze the formation of an amide bond between the carboxyl group of 5caC and a primary amine. acs.orgnih.govnih.gov This modification protects 5caC from deamination during subsequent bisulfite treatment. acs.orgnih.gov As a result, in the final sequencing data, the modified 5caC is read as a cytosine, while unmodified cytosine, 5-formylcytosine (B1664653) (5fC), and other susceptible bases are converted to uracil (B121893) (and subsequently read as thymine). nih.gov This differential conversion allows for the single-base resolution detection of 5caC. acs.orgnih.gov The efficiency of this EDC-catalyzed labeling can be high, with some studies reporting up to 92% labeling efficiency. acs.orgnih.gov

A groundbreaking approach for the selective modification of 5caC involves the use of photoredox catalysis. acs.orgnih.gov This method employs an iridium-based photocatalyst that, upon activation with visible light, initiates the reductive decarboxylation of 5-carboxylcytosine. acs.orgnih.gov The proposed mechanism involves a single-electron reduction of the nucleobase by the photocatalyst, followed by a hydrogen atom transfer from a thiol co-catalyst. acs.orgnih.gov This process leads to the saturation of the C5–C6 bond, which facilitates decarboxylation and subsequent hydrolysis of the N4-amine, ultimately converting the 5caC into a 5,6-dihydrouridine (B1360020) (DHU)-like base. acs.orgnih.gov This conversion is highly selective for 5caC over other canonical and modified nucleosides. acs.orgnih.gov A key advantage of this photoredox reaction is its rapidity, with the reaction taking place within minutes, offering potential for high-throughput applications. acs.orgcam.ac.uk Researchers have demonstrated an average C-to-T conversion efficiency of 82.6% at the 5caC position using this method, with a very low conversion rate of unmodified cytosines (0.29%). acs.orgnih.gov

| Technique | Principle | Key Reagents | Outcome for 5caC | Selectivity | Efficiency |

| CAB-Seq | EDC-catalyzed amide formation to protect 5caC from bisulfite deamination. acs.orgnih.govnih.gov | 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC), primary amine. acs.orgnih.govnih.gov | Read as Cytosine. nih.gov | High for 5caC over other cytosine modifications. nih.gov | Labeling efficiency up to 92%. acs.orgnih.gov |

| Photoredox Catalysis | Reductive decarboxylation and deamination of 5caC to a DHU-like base. acs.orgnih.gov | Iridium-based photocatalyst, thiol co-catalyst, visible light. acs.orgnih.gov | Read as Thymine. acs.orgnih.gov | Highly selective for 5caC. acs.orgnih.gov | Average C-to-T conversion of 82.6%. acs.orgnih.gov |

Genomic and Epigenomic Mapping Techniques

Accurate mapping of 5-carboxylcytosine across the genome is essential for understanding its distribution and function in various biological processes. Several powerful techniques have been developed to achieve base-resolution mapping of this modification.

Single-base resolution mapping provides the most detailed view of the 5caC landscape. Several key methods have been established for this purpose:

Methylase-assisted bisulfite sequencing (MAB-seq) : This method allows for the simultaneous mapping of 5fC and 5caC. nih.govnih.govenseqlopedia.comillumina.com The principle of MAB-seq lies in the enzymatic protection of unmodified cytosines. nih.govnih.gov Genomic DNA is first treated with the M.SssI CpG methyltransferase, which converts unmodified cytosines at CpG sites to 5-methylcytosine (5mC). nih.govnih.govenseqlopedia.com This enzymatic methylation renders the originally unmodified cytosines resistant to bisulfite-induced deamination. nih.govnih.gov Consequently, during bisulfite treatment, only 5fC and 5caC are converted to uracil and read as thymine in the sequencing output. nih.govnih.govenseqlopedia.comillumina.com This technique provides a direct and quantitative map of 5fC and 5caC at single-base resolution within CpG contexts. enseqlopedia.com

caMAB-seq : To specifically map 5caC, a variation of MAB-seq called caMAB-seq (5caC methylase-assisted bisulfite sequencing) was developed. nih.govnih.gov This method incorporates an additional chemical reduction step before the M.SssI treatment. nih.govnih.gov Sodium borohydride (B1222165) is used to reduce 5fC to 5-hydroxymethylcytosine (5hmC). nih.govnih.gov Following this reduction and subsequent M.SssI methylation and bisulfite treatment, only the original 5caC residues are read as thymine, allowing for their direct and specific mapping. nih.govnih.gov

Chemical Modification-Assisted Bisulfite Sequencing (CAB-Seq) : As described in the previous section, CAB-Seq provides single-base resolution mapping of 5caC. acs.orgnih.govnih.gov By chemically labeling the carboxyl group of 5caC, it is protected from bisulfite conversion and is read as cytosine. acs.orgnih.govnih.gov This method's specificity for 5caC makes it a valuable tool for its genomic localization. acs.orgnih.gov However, some reports suggest a relatively low protection rate of 5caC from deamination (50-60%), which may necessitate a non-treated control and higher sequencing depth. enseqlopedia.com

| Technique | Principle | Readout for 5caC | Distinguishes 5fC and 5caC? | Advantages | Disadvantages |

| MAB-seq | Enzymatic protection of unmodified C, followed by bisulfite sequencing. nih.govnih.govenseqlopedia.com | Thymine nih.govnih.govenseqlopedia.comillumina.com | No, maps 5fC and 5caC together. nih.govnih.govenseqlopedia.comillumina.com | Quantitative, single-base resolution. enseqlopedia.com | Does not distinguish between 5fC and 5caC; limited to CpG contexts. enseqlopedia.com |

| caMAB-seq | Chemical reduction of 5fC, followed by MAB-seq protocol. nih.govnih.gov | Thymine nih.govnih.gov | Yes, specifically maps 5caC. nih.govnih.gov | Direct mapping of 5caC. nih.govnih.gov | Requires an additional chemical reduction step. nih.govnih.gov |

| CAB-Seq | Chemical labeling of 5caC to protect from bisulfite conversion. acs.orgnih.govnih.gov | Cytosine nih.gov | Yes, specifically maps 5caC. acs.orgnih.gov | Single-base resolution. acs.orgnih.gov | May have a lower protection rate, potentially requiring controls and high sequencing depth. enseqlopedia.com |

A comprehensive understanding of the dynamic interplay between different cytosine modifications often requires their simultaneous and differential detection. Integrating chemical and enzymatic oxidation steps provides a powerful strategy for achieving this comprehensive profiling.

One such advanced method is chemical-assisted pyridine borane sequencing plus (CAPS+) . nih.govludwigcancerresearch.orgresearchgate.netacs.org This technique is designed for the direct and quantitative mapping of 5hmC but involves the chemical conversion of other cytosine modifications, including the formation of 5caC as an intermediate. nih.govresearchgate.net CAPS+ employs a two-step modular chemical oxidation process. nih.govresearchgate.netnih.gov First, 5hmC is selectively oxidized to 5fC using 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (ACT+BF4−). nih.govnih.gov Subsequently, the newly formed 5fC is further oxidized to 5caC through a Pinnick oxidation using sodium chlorite. nih.govresearchgate.netnih.gov Both of these oxidation reactions are mild and efficient on double-stranded DNA. nih.govnih.gov The resulting 5caC, along with any endogenously present 5caC, is then reduced by pyridine borane to dihydrouracil (DHU), which is read as thymine during sequencing. researchgate.net

The integration of these specific chemical oxidation steps with borane reduction in CAPS+ offers several advantages over methods that rely solely on enzymatic or harsher chemical treatments. ludwigcancerresearch.org The modular chemical reactions are highly efficient and cause minimal DNA damage, which is particularly beneficial when working with limited sample amounts. ludwigcancerresearch.org Compared to its predecessor (CAPS), CAPS+ demonstrates a higher conversion rate for 5hmC (94.5% vs. 83.1%) and lower false-positive rates for 5mC (0.15% vs. 0.38%) and unmodified cytosine (0.17% vs. 0.72%). researchgate.net This enhanced performance underscores the power of integrating tailored chemical and enzymatic (or chemical reduction) steps to achieve a more accurate and comprehensive profile of cytosine modifications. ludwigcancerresearch.orgresearchgate.net

Biochemical Functions and Molecular Interactions of Cytidine 5 Carboxylic Acid

Role as an Activator in Oligonucleotide and Phosphoramidite (B1245037) Production

Cytidine-5'-carboxylic acid and its derivatives are significant compounds in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides. biosynth.com The sodium salt form of this compound is utilized as an activator for the production of phosphoramidites, which are the essential chemical building blocks for synthesizing DNA and RNA strands. biosynth.comsmolecule.com

Phosphoramidite chemistry is the standard method for the automated, solid-phase synthesis of oligonucleotides. nih.govtwistbioscience.com This process involves a four-step cycle (deblocking, coupling, capping, and oxidation) that sequentially adds nucleoside phosphoramidites to a growing oligonucleotide chain. twistbioscience.com The "coupling" step, where a new phosphoramidite is added, requires an activator to protonate the diisopropylamino group of the phosphoramidite. This makes the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. biosearchtech.combeilstein-journals.org While traditional activators like tetrazole and its derivatives are commonly used, specialized nucleosides such as this compound also play a role in these synthetic processes. beilstein-journals.orggoogle.comgoogle.com

Chemically-modified derivatives, such as those bearing a 5-(N-substituted-carboxamide) functional group derived from this compound, are developed as suitably-protected 3′-O-cyanoethylphosphoramidite (CEP) reagents. nih.govnih.gov These reagents are designed for direct use in solid-phase oligonucleotide synthesis, enabling the creation of custom DNA and RNA sequences with specific modifications. nih.govnih.gov

Functional Impact on Nucleic Acid Synthesis and Processing

The introduction of modified nucleosides like this compound into nucleic acid chains has profound effects on their synthesis and subsequent biological processing.

The incorporation of this compound derivatives into synthetic oligonucleotides is achieved through standard solid-phase synthesis protocols using its phosphoramidite form. nih.gov Chemically-modified versions, such as 5-(N-substituted-carboxamide)-2′-deoxycytidine, are first converted into 3′-O-cyanoethylphosphoramidite (CEP) reagents. nih.gov These CEP reagents are then used in automated DNA/RNA synthesizers.

During the synthesis cycle, the modified cytidine (B196190) phosphoramidite is activated and couples to the 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. biosearchtech.com Research has demonstrated that the coupling efficiency of these modified phosphoramidites is comparable to that of standard, unmodified DNA phosphoramidites for one to three sequential additions. nih.gov While a slight decrease in yield was noted with four or five consecutive couplings of the modified cytidines, significant amounts of the full-length product were still successfully obtained. nih.gov This confirms the viability of incorporating these modified bases into specific positions within synthetic DNA and RNA oligomers.

Table 1: Synthetic Yields for Oligonucleotides with Modified Cytidine This table illustrates the relative success of incorporating modified cytidine phosphoramidites in solid-phase synthesis compared to unmodified phosphoramidites.

| Number of Sequential Couplings | Modified Cytidine Phosphoramidites | Unmodified DNA Phosphoramidites |

|---|---|---|

| 1 to 3 | Comparable to unmodified yields nih.gov | High nih.gov |

The incorporation of this compound and its analogs into DNA and RNA can interfere with fundamental biological processes like replication and transcription. smolecule.com When present in a DNA template, such modifications can act as obstacles to the polymerases that carry out replication and transcription. nih.govnih.gov

Encounters between the replication machinery (replisome) and the transcription machinery (RNA polymerase) can lead to replication fork stalling or collapse, a phenomenon known as replication-transcription conflict. nih.govnih.gov While these conflicts can occur with natural DNA sequences, particularly in highly transcribed regions, the presence of unnatural, bulky modifications like a carboxycytidine derivative can exacerbate the issue. smolecule.comnih.gov The altered structure of the base can hinder the proper functioning of the helicases and polymerases essential for unwinding and reading the DNA template, thereby disrupting these processes. smolecule.com This disruptive potential is the basis for investigating such compounds for therapeutic applications that rely on interfering with nucleic acid synthesis. smolecule.com

Epigenetic and Epitranscriptomic Roles of 5-Carboxycytidine (ca5C)

5-Carboxycytidine (ca5C), an oxidized derivative of 5-methylcytidine (B43896) (5mC), is a key player in the dynamic regulation of the genome and transcriptome. nih.gov In DNA, it is an intermediate in the active DNA demethylation pathway, where 5mC is sequentially oxidized by Ten-Eleven Translocation (TET) enzymes to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally 5-carboxycytosine (5caC). nih.gov In RNA, oxidized cytidine derivatives like 5-formylcytidine (B110004) (f5C) and ca5C are also found and are gaining recognition for their regulatory roles. nih.gov

At the post-transcriptional level, gene expression is regulated after an mRNA molecule has been synthesized from a DNA template. khanacademy.orgmdpi.com Modifications to RNA bases, known as the epitranscriptome, are emerging as a critical layer of this regulation, influencing processes like mRNA stability, translation, and splicing. nih.gov

The presence of oxidized cytidines such as 5-formylcytidine (f5C) and 5-carboxycytidine (ca5C) in RNA, particularly in non-coding RNAs like transfer RNA (tRNA), can directly regulate protein translation. nih.govnih.gov These modifications, especially when located at the wobble position of a tRNA's anticodon, can alter decoding properties and influence the efficiency of protein synthesis. nih.gov Studies on f5C, a closely related modification, have shown that its levels on tRNAs are dynamic and can be modulated in response to environmental cues, thereby regulating translation in response to cellular needs. nih.gov The electron-withdrawing nature of the carboxyl group in ca5C suggests it also plays a significant role in modulating the structure and function of the RNA molecules in which it resides, thereby contributing to the post-transcriptional control of gene expression. nih.gov

Table 2: Key Post-Transcriptional Regulatory Mechanisms This table outlines the primary stages where gene expression can be controlled after transcription, some of which can be influenced by RNA modifications like ca5C.

| Regulatory Stage | Description | Potential Influence of ca5C |

|---|---|---|

| mRNA Processing | Capping, splicing, and addition of a poly-A tail to the pre-mRNA. khanacademy.org | May affect splicing factor recognition or processing efficiency. |

| mRNA Stability | The lifespan of an mRNA molecule in the cytoplasm, which determines how much protein can be made from it. | Could alter susceptibility to degradation by ribonucleases. |

| Translational Control | Regulation of the rate at which mRNA is translated into protein by ribosomes. mdpi.com | Can modulate tRNA decoding and ribosomal binding. nih.govnih.gov |

The role of ca5C is particularly evident during cellular differentiation. Patterns of DNA methylation and its oxidized derivatives are extensively rearranged as cells specialize. nih.govtandfonline.com Studies have shown that ca5C transiently accumulates during the differentiation of human pluripotent stem cells into both neural and hepatic lineages. nih.govtandfonline.com For instance, during hepatic differentiation, the levels of ca5C increase during the specification of the foregut, peak at the commitment to the hepatic endoderm stage, and then decrease as cells become committed hepatic progenitors. nih.govtandfonline.com This dynamic presence suggests that ca5C is not just a passive intermediate but an active participant in the epigenetic reprogramming that directs cell fate and establishes cell type-specific gene expression patterns. tandfonline.com Similarly, analogs like 5-azacytidine (B1684299) have been shown to induce the differentiation of mesenchymal stem cells into cardiomyocytes, highlighting the powerful influence of cytidine modifications on cellular lineage specification. nih.govmedcraveonline.com

Identification and Characterization of Protein Factors Recognizing Epitranscriptomic Cytidine Marks

The field of epitranscriptomics investigates the diverse chemical modifications of RNA that occur after transcription, influencing RNA function and gene expression without altering the primary nucleotide sequence. nih.gov Cytidine nucleotides are subject to several such modifications, creating marks that are recognized by specific protein factors, often referred to as "readers." These reader proteins bind to the modified RNA and mediate downstream biological effects, such as altering RNA stability, localization, and translation efficiency. nih.govresearchgate.net

One of the most extensively studied cytidine modifications is 5-methylcytosine (B146107) (m5C), which is found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). mdpi.comnih.gov The deposition of m5C is carried out by "writer" enzymes, primarily from the NOL1/NOP2/SUN domain (NSUN) family of methyltransferases. researchgate.net

Once installed, the m5C mark can be recognized by specific reader proteins. For example, the Aly/REF export factor (ALYREF) has been identified as a key reader of m5C in mRNA. The binding of ALYREF to m5C-modified transcripts facilitates their nuclear export. Another class of reader proteins includes members of the Y-box binding protein family, such as YBX1, which can recognize m5C marks and influence mRNA stability and translation.

The biological significance of these interactions is highlighted in various contexts, including viral infections. For instance, the RNA of the Hepatitis B virus (HBV) is enriched with m5C modifications, which are deposited by the cellular methyltransferase NSUN2. nih.govresearchgate.net These m5C marks are critical for the function of an RNA element known as the epsilon hairpin, which is required for viral particle production and reverse transcription. nih.govresearchgate.net Depletion of the NSUN2 writer enzyme leads to a significant decrease in HBV replication, suggesting that host reader proteins recognize these viral RNA marks to facilitate the viral life cycle. nih.govresearchgate.net

Another important cytidine modification is N4-acetylcytidine (ac4C), which is known to increase mRNA stability and the efficiency of protein translation. mdpi.com The enzyme N-acetyltransferase 10 (NAT10) acts as the writer for this mark on mRNA, tRNA, and rRNA. mdpi.com While the specific reader proteins for ac4C are still an active area of research, their existence is inferred from the functional consequences of the modification.

The table below summarizes key protein factors involved with epitranscriptomic cytidine marks.

| Cytidine Mark | "Writer" Enzyme (Examples) | Known "Reader" Protein (Examples) | Biological Function Modulated |

| 5-methylcytosine (m5C) | NSUN family (e.g., NSUN2) | ALYREF, YBX1 | mRNA nuclear export, mRNA stability, Translation |

| N4-acetylcytidine (ac4C) | N-acetyltransferase 10 (NAT10) | Under Investigation | mRNA stability, Translation efficiency |

Interactions with Defined Biological Targets and Enzymatic Systems

This compound and its derivatives participate in fundamental cellular processes by interacting with a range of biological targets, most notably enzymes involved in nucleotide and lipid metabolism. These interactions are crucial for maintaining cellular homeostasis, synthesizing essential macromolecules, and enabling advanced biotechnological applications.

The cellular pools of purine (B94841) and pyrimidine (B1678525) nucleotides are carefully balanced through complex metabolic pathways regulated by feedback mechanisms. Cytidine derivatives, particularly cytidine triphosphate (CTP), are key allosteric regulators in the de novo synthesis of pyrimidines. wikipedia.orgyoutube.com

The synthesis pathway begins with precursors like aspartate and carbamoyl (B1232498) phosphate (B84403) and proceeds through several steps to produce uridine (B1682114) monophosphate (UMP), the first pyrimidine nucleotide formed. youtube.com UMP is subsequently phosphorylated to uridine diphosphate (B83284) (UDP) and then to uridine triphosphate (UTP). youtube.com The final step in the synthesis of cytidine nucleotides is the conversion of UTP to CTP, a reaction catalyzed by the enzyme CTP synthetase. wikipedia.orgyoutube.com

CTP itself acts as a crucial feedback inhibitor of this pathway, ensuring that pyrimidine synthesis is attenuated when sufficient levels of cytidine nucleotides are present. youtube.com It exerts its regulatory effect on at least two key enzymes:

CTP Synthetase: The enzyme that produces CTP from UTP is also inhibited by its own product, CTP. youtube.com This product inhibition provides a direct and sensitive mechanism to control the final step of cytidine nucleotide synthesis.

This regulatory system highlights the central role of cytidine triphosphate in modulating the enzymatic machinery of nucleotide metabolism to meet the cell's needs for DNA and RNA synthesis.

Cytidine nucleotides are indispensable for the synthesis of structural phospholipids (B1166683), which are the primary components of all cellular membranes. This occurs primarily through the Kennedy pathway, also known as the CDP-choline pathway, which is the main route for synthesizing phosphatidylcholine (PC) in mammalian cells. wikipedia.orgaocs.org

The pathway involves a series of enzymatic reactions where cytidine derivatives are central intermediates:

Choline (B1196258) Phosphorylation: Exogenous choline is first transported into the cell and phosphorylated by choline kinase to produce phosphocholine (B91661). wikipedia.org

Activation with CTP: In the rate-limiting step of the pathway, the enzyme CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction between phosphocholine and CTP. This reaction generates cytidine diphosphate-choline (CDP-choline) and pyrophosphate. wikipedia.orgresearchgate.net

Formation of Phosphatidylcholine: Finally, the enzyme choline/ethanolamine phosphotransferase transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) backbone, forming phosphatidylcholine (PC). wikipedia.org

Exogenous administration of cytidine or CDP-choline has been shown to increase the synthesis and levels of membrane phospholipids. nih.govmit.edu Once inside the cell, cytidine is converted to CTP, which then drives the synthesis of CDP-choline and subsequently PC. nih.govmit.edu Studies have demonstrated that supplementing cells with cytidine leads to significant elevations in their content of not only phosphatidylcholine but also other phospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). nih.govmit.edu This underscores the critical role of cytidine diphosphate derivatives as activated intermediates essential for the expansion and maintenance of cellular membranes.

The key steps involving cytidine in this pathway are summarized below.

| Step | Enzyme | Substrates | Products | Role of Cytidine Derivative |

| Activation | CTP:phosphocholine cytidylyltransferase (CCT) | CTP, Phosphocholine | CDP-choline, Pyrophosphate | CTP provides the energy and cytidylyl group to activate phosphocholine. |

| Transfer | Choline/ethanolamine phosphotransferase (CEPT) | CDP-choline, Diacylglycerol (DAG) | Phosphatidylcholine (PC), CMP | CDP-choline is the direct donor of the phosphocholine headgroup. |

Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind with high affinity and specificity to a wide range of targets. researchgate.net The chemical diversity of natural nucleic acids is limited, which can restrict their utility. To overcome this, chemically modified nucleotides are often incorporated into aptamer libraries during the selection process known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). researchgate.netnih.gov

Cytidine derivatives with modifications at the 5-position, such as cytidine-5-carboxamides, are particularly valuable for improving aptamer performance. nih.govnih.gov These modifications introduce novel chemical functionalities that are not present in natural nucleotides. The molecular basis for the enhanced binding of these modified aptamers lies in the ability of these new functional groups to form additional, favorable interactions with the target molecule. nih.gov

For example, a 5-position carboxamide group can:

Increase Hydrophobic Interactions: If the carboxamide substituent is an aromatic or aliphatic group (e.g., benzyl (B1604629) or phenylpropyl), it can engage in hydrophobic or stacking interactions with nonpolar regions of a protein target. nih.govnih.gov

Form New Hydrogen Bonds: The amide linkage itself can act as a hydrogen bond donor or acceptor, creating new points of contact with the target molecule. nih.gov

Enhance Structural Pre-organization: The bulky substituent can help to rigidify the local structure of the aptamer, reducing the entropic penalty of binding and pre-organizing the aptamer for a better fit with its target.

During the SELEX process, these modified cytidine nucleotides, in their triphosphate form (e.g., 5-(N-benzylcarboxamide)-2'-deoxycytidine triphosphate), are successfully incorporated into the growing oligonucleotide chains by DNA polymerases. researchgate.netnih.gov This allows for the selection of aptamers that specifically leverage the unique chemical properties of the modified cytidine to achieve superior binding affinity and specificity compared to their unmodified counterparts. nih.gov

Applications of Cytidine 5 Carboxylic Acid in Advanced Academic Research

Utility as a Research Reagent in Molecular Biology and Genetic Studies

In the realm of molecular biology and genetic studies, Cytidine-5'-carboxylic acid and its derivatives serve as essential research reagents. While not a direct component of natural DNA or RNA, its structural similarity to cytidine (B196190) allows for its use as a precursor in the synthesis of modified nucleotides. These modified nucleotides are instrumental in a variety of in vitro applications that expand the chemical diversity of nucleic acids for functional studies.

Chemically altered derivatives of cytidine are employed in techniques such as in vitro transcription and translation to produce RNA and proteins with unique characteristics. promegaconnections.comresearchgate.net For instance, the incorporation of modified nucleotides can alter the way a host system recognizes an RNA transcript, which is a critical aspect in the development of RNA-based therapeutics and vaccines. promegaconnections.com Furthermore, the triphosphate form of cytidine derivatives can be utilized as substrates by DNA and RNA polymerases in primer extension assays, allowing researchers to study enzyme kinetics and mechanisms of nucleic acid synthesis. nih.govcore.ac.uk The ability to introduce specific modifications into nucleic acid sequences provides a powerful method for investigating the intricate processes of gene expression and regulation.

Application in Aptamer Discovery and Development via Systematic Evolution of Ligands by EXponential enrichment (SELEX)

The process of Systematic Evolution of Ligands by EXponential enrichment (SELEX) is a cornerstone of aptamer discovery, enabling the identification of short, single-stranded DNA or RNA molecules that bind to specific targets with high affinity and specificity. nih.gov The functionalization of nucleotides is a key strategy to enhance the chemical diversity of nucleic acid libraries, thereby improving the success rate of SELEX experiments.

Chemically-modified derivatives of cytidine, particularly those bearing a 5-(N-substituted-carboxamide) functional group, have been developed as valuable reagents for aptamer discovery through SELEX. nih.gov These derivatives are synthesized as both 3'-O-cyanoethylphosphoramidite (CEP) reagents for solid-phase oligonucleotide synthesis and as 5'-O-triphosphate (TPP) reagents for enzymatic incorporation by polymerases. nih.gov The incorporation of these modified cytidine analogs into aptamer libraries has been shown to facilitate the identification of ligands with slow off-rates, a desirable characteristic for therapeutic and diagnostic applications. nih.gov The utility of these reagents has been confirmed by their successful incorporation into oligonucleotides by KOD polymerase in primer extension assays, demonstrating their compatibility with the SELEX workflow. nih.gov

Below is a table summarizing key reagents derived from cytidine used in the SELEX process:

| Reagent Name | Form | Application in SELEX | Reference |

| 5-(N-benzylcarboxamide)-2'-deoxycytidine | CEP and TPP | Aptamer library diversification | nih.gov |

| 5-(N-1-naphthylmethylcarboxamide)-2'-deoxycytidine | CEP and TPP | Aptamer library diversification | nih.gov |

| 5-(N-3-phenylpropylcarboxamide)-2'-deoxycytidine | CEP and TPP | Aptamer library diversification | nih.gov |

Development as a Probe for Illuminating DNA Demethylation Pathways

This compound, in its nucleobase form as 5-carboxylcytosine (5caC), plays a pivotal role as a stable intermediate in the active DNA demethylation pathway in mammals. This process is initiated by the Ten-Eleven Translocation (TET) family of enzymes, which iteratively oxidize 5-methylcytosine (B146107) (5mC). nih.gov The discovery of 5caC as the final oxidation product has provided researchers with a crucial molecular marker to investigate the mechanisms of epigenetic regulation.

The presence and distribution of 5caC in the genome can be detected and quantified, allowing it to serve as a probe for studying the dynamics of DNA demethylation. Various techniques have been developed to map 5caC at a genome-wide scale and at single-base resolution. These methods often involve chemical modification or enzymatic treatment that distinguishes 5caC from other cytosine variants, followed by sequencing. The ability to accurately detect 5caC provides insights into the activity of TET enzymes and the subsequent base excision repair (BER) pathway initiated by thymine-DNA glycosylase (TDG), which excises 5caC. nih.gov The study of 5caC distribution has revealed its association with gene expression and its role in epigenetic reprogramming during development and in disease states.

Substrate and Tool for Biochemical and Biophysical Investigations of Nucleic Acid Structures and Functions

The incorporation of this compound, as 5-carboxylcytosine, into DNA and RNA oligonucleotides provides a powerful tool for detailed biochemical and biophysical investigations into the structure and function of nucleic acids. The presence of the carboxyl group at the 5-position of cytosine introduces a modification that can influence local and global nucleic acid structure, as well as interactions with proteins.

Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to study oligonucleotides containing 5caC. nih.govnih.govnih.gov These studies have revealed that while 5caC does not significantly alter the global B-form DNA structure, it can introduce localized changes in base-pair dynamics and has a pH-dependent destabilizing effect on the DNA duplex. nih.govacs.org X-ray crystallography studies of RNA polymerase II in complex with a DNA template containing 5caC have shown specific hydrogen bonding between the 5-carboxyl group and the polymerase, which can retard transcription elongation. nih.govnih.gov These findings highlight how this modification can directly impact fundamental biological processes.

The following table summarizes findings from biophysical studies on nucleic acids containing 5-carboxylcytosine:

| Biophysical Technique | Key Findings | Reference |

| NMR Spectroscopy | 5caC has a pH-dependent global destabilizing effect and enhances local base-pair mobility in dsDNA without altering the ground-state B-DNA structure. | nih.govacs.org |

| X-ray Crystallography | 5caC does not significantly affect the global structure of the DNA double helix in the crystalline state. | nih.gov |

| X-ray Crystallography (Pol II complex) | The 5-carboxyl group of 5caC forms specific hydrogen bonds with RNA Polymerase II, retarding transcription elongation. | nih.govnih.gov |

Incorporation into Modified Oligonucleotides for Enhanced Stability and Tuned Properties in Research Contexts

A significant challenge in the use of oligonucleotides for research and therapeutic applications is their susceptibility to degradation by nucleases. Chemical modifications to the nucleotide building blocks are a primary strategy to enhance their stability. The incorporation of this compound derivatives, such as 5-(N-substituted-carboxamide)-deoxycytidines, into oligonucleotides has been shown to improve their resistance to nuclease-mediated degradation. nih.gov

The modification at the 5-position of the pyrimidine (B1678525) ring can sterically hinder the approach of nucleases, thereby increasing the half-life of the oligonucleotide in biological media. synoligo.comidtdna.comnih.govrsc.org In addition to enhanced nuclease resistance, these modifications can also influence the thermodynamic stability of the resulting oligonucleotide duplexes. The nature of the substituent on the carboxamide can either stabilize or destabilize the duplex, allowing for the fine-tuning of the oligonucleotide's hybridization properties. nih.gov For instance, hydrophilic groups at this position have been observed to slightly improve duplex stability, while bulky, hydrophobic groups can be destabilizing. nih.gov This ability to modulate both stability and binding affinity is crucial for the design of effective antisense oligonucleotides, siRNAs, and aptamers for research purposes. nih.govnih.govosti.gov

Q & A

Basic Research Questions

Q. How is Cytidine-5'-carboxylic acid synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves chemical modification of cytidine, introducing a carboxylic acid group at the 5' position. Key steps include:

- Phosphorylation/Carboxylation : Using carbodiimide coupling or enzymatic catalysis to replace the 5'-phosphate group with a carboxylic acid moiety .

- Purification : Techniques like reverse-phase HPLC or ion-exchange chromatography isolate the product .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) confirms structural integrity, while mass spectrometry (MS) validates molecular weight . Elemental analysis ensures purity (>95%) .

Q. What are the key chemical properties of this compound that influence its stability under experimental conditions?

- Methodological Answer :

- pH Sensitivity : The carboxylic acid group confers pH-dependent solubility; stability is optimal in neutral to slightly alkaline buffers (pH 7–8) .

- Temperature : Decomposition occurs above 60°C; storage at -20°C in lyophilized form is recommended .

- Reactivity : Susceptible to nucleophilic attack at the carboxylate group, requiring inert atmospheres (e.g., argon) during reactions .

Q. What analytical techniques are effective for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Provides high sensitivity (LOD ~0.1 nM) by monitoring transitions specific to the carboxylic acid moiety .

- HPLC-UV : Utilizes absorption at 270 nm (cytidine base) with C18 columns and ion-pairing agents (e.g., tetrabutylammonium) for separation .

- Capillary Electrophoresis : Separates charged species based on mobility differences, ideal for low-volume samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s reactivity with nucleophilic agents?

- Methodological Answer :

- Controlled Kinetic Studies : Compare reaction rates under standardized conditions (pH, ionic strength, temperature) .

- Isotopic Labeling : Use ¹³C-labeled carboxylic acid to track bond formation/cleavage via NMR or MS .

- Cross-Validation : Employ multiple techniques (e.g., FT-IR for functional groups, X-ray crystallography for product confirmation) .

Q. What strategies elucidate interactions between this compound and target proteins (e.g., sialyltransferases)?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with enzymes (e.g., ST6Gal I) to resolve binding motifs (e.g., hydrogen bonding to histidine/tyrosine residues) .

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing the enzyme and flowing the compound over the sensor chip .

- Molecular Dynamics Simulations : Model conformational changes in the enzyme active site upon ligand binding .

Q. What challenges arise in designing assays to measure kinetic parameters of this compound in enzymatic pathways?

- Methodological Answer :

- Substrate Solubility : Use co-solvents (e.g., DMSO ≤5%) to enhance solubility without denaturing enzymes .

- Product Detection : Couple assays with fluorescent probes (e.g., dansyl derivatives) or coupled enzyme systems (e.g., NADH oxidation) .

- Competing Reactions : Include inhibitors (e.g., CMP analogs) to block off-target activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.